(3E)-6-chloro-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes indole and chlorophenoxy groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the indole core with the chlorophenoxy group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Uniqueness
(3E)-6-Chloro-3-({1-[2-(2-Chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of indole and chlorophenoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18Cl2N2O2 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C25H18Cl2N2O2/c26-17-9-10-19-20(25(30)28-22(19)14-17)13-16-15-29(23-7-3-1-5-18(16)23)11-12-31-24-8-4-2-6-21(24)27/h1-10,13-15H,11-12H2,(H,28,30)/b20-13+ |
InChI Key |
YAACOAQJUSYKBU-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Origin of Product |
United States |
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